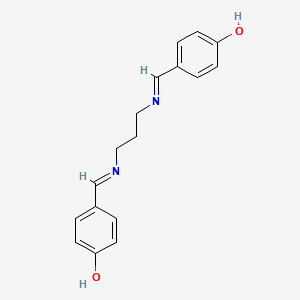![molecular formula C19H22F2N8O B15175306 2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-](/img/structure/B15175306.png)
2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)- is a complex organic compound with a unique structure that includes multiple functional groups such as pyridinediamine, fluoropyrimidine, imidazole, and morpholine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)- typically involves multi-step organic synthesis. The process may include:
Formation of the Pyridinediamine Core: This step involves the synthesis of the pyridinediamine core through reactions such as nitration, reduction, and amination.
Introduction of Fluoropyrimidine: The fluoropyrimidine moiety is introduced through nucleophilic substitution reactions, often using fluorinated pyrimidine derivatives.
Attachment of Imidazole and Morpholine Groups: These groups are attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyridinediamine moieties.
Reduction: Reduction reactions can occur at the nitro groups if present in intermediates.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluoropyrimidine and pyridinediamine sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its multiple functional groups allow for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests possible applications in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.
Wirkmechanismus
The mechanism of action of 2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)- is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to the desired therapeutic or biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Pyridinediamine Derivatives: Compounds with similar pyridinediamine cores but different substituents.
Fluoropyrimidine Compounds: Molecules containing the fluoropyrimidine moiety.
Imidazole Derivatives: Compounds with imidazole rings and various functional groups.
Morpholine-Containing Compounds: Molecules that include the morpholine ring.
Eigenschaften
Molekularformel |
C19H22F2N8O |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
3-fluoro-6-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-2-N-(1-methylimidazol-4-yl)-4-morpholin-4-ylpyridine-2,6-diamine |
InChI |
InChI=1S/C19H22F2N8O/c1-12(18-22-8-13(20)9-23-18)25-15-7-14(29-3-5-30-6-4-29)17(21)19(26-15)27-16-10-28(2)11-24-16/h7-12H,3-6H2,1-2H3,(H2,25,26,27) |
InChI-Schlüssel |
CRRNCMDNQBZLRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=C(C=N1)F)NC2=NC(=C(C(=C2)N3CCOCC3)F)NC4=CN(C=N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



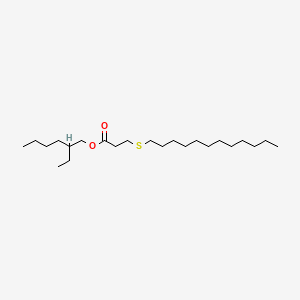
![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)

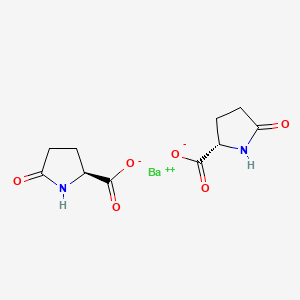

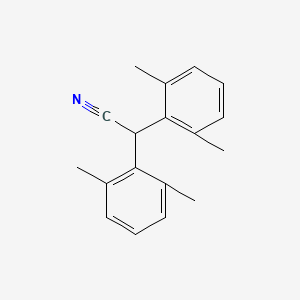
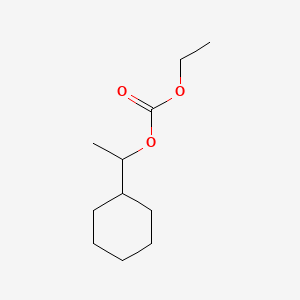
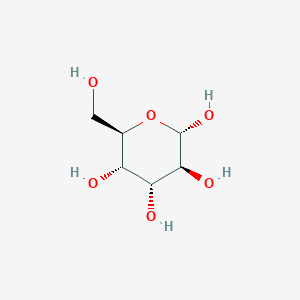

![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)

